13H-Dibenzo[a,i]fluorene
Description
Significance of PAHs in Fundamental Chemical Research
Polycyclic aromatic hydrocarbons are significant subjects in fundamental chemical research for several reasons. Their structures, composed of fused benzene (B151609) rings, make them excellent models for studying aromaticity and the behavior of π-electron systems. acs.org Research into PAHs has been ongoing for decades, contributing significantly to our understanding of chemical carcinogenesis. wikipedia.orgresearchgate.net Many PAHs are recognized as carcinogens, mutagens, and teratogens, posing risks to human health. researchgate.netnih.gov
The study of PAH metabolism in biological systems has been crucial in understanding how these inert molecules are converted into reactive, and often toxic, metabolites. researchgate.net This research involves investigating the role of enzymes like cytochrome P450. Furthermore, the vast number of PAH structures provides a rich field for exploring structure-activity relationships, where slight changes in molecular shape can lead to significant differences in physical and biological properties. researchgate.net PAHs also serve as molecular markers, with their structural characteristics providing clues about their origins, whether from petrochemical sources or from the burning of organic matter. researchgate.net
Elucidation of Molecular Connectivity and Isomerism within Fluorene-Derived PAHs
Fluorene (B118485), a simpler three-ring PAH (C13H10), serves as a foundational structure for a larger family of derived compounds, including dibenzofluorenes. rsc.org The fusion of additional benzene rings to the fluorene skeleton can occur at various positions, leading to a wide array of structural isomers. Isomers are molecules that have the same molecular formula but different arrangements of atoms.
The specific connectivity of the benzene rings in 13H-Dibenzo[a,i]fluorene defines its unique chemical and physical properties. The nomenclature "[a,i]" indicates the specific faces of the fluorene molecule where the two additional benzene rings are fused. This precise arrangement of rings distinguishes it from other dibenzofluorene (B14450075) isomers, such as 13H-Dibenzo[a,g]fluorene. uni.luchemicalbook.com The study of these isomers is critical because different spatial arrangements of the rings can lead to vastly different electronic properties and biological activities. acs.org
Research into fluorene-derived PAHs often involves spectroscopic techniques to differentiate between isomers. rsc.org The study of π-stacking interactions and the formation of dimers between these molecules also provides insight into their behavior and potential applications in materials science. acs.orguva.es
Historical Development and Evolution of Research on Dibenzo[a,i]fluorene Systems
Historically, research on PAHs began with their isolation from coal tar in the 19th century and the subsequent discovery of their carcinogenic properties in the early 20th century. ebsco.com The synthesis of various polyaromatic compounds has been a significant area of research, with numerous methods developed over the years. frontiersin.org
Specific research into dibenzofluorene systems has built upon this broader foundation. Early studies often focused on the synthesis and characterization of these complex molecules. For instance, the synthesis of methoxy (B1213986) dibenzofluorene derivatives has been explored for their potential as anticancer agents, indicating a shift from solely studying their toxicity to investigating potential therapeutic applications. frontiersin.org The unique reactivity of the CH2 group at the 13-position of the dibenzofluorene ring system makes it a target for chemical modifications to create new derivatives with potentially useful properties. frontiersin.org
More recent research has employed advanced analytical techniques to study these compounds. For example, the rearrangement of di-1-naphthylcarbene to a dibenzofluorene has been a subject of mechanistic studies. uq.edu.au The evolution of research in this area reflects a growing sophistication in the ability to synthesize, characterize, and understand the complex behavior of these intricate molecules.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H14 | nih.govncats.iolookchem.com |
| Molecular Weight | 266.342 g/mol | lookchem.com |
| Melting Point | 234°C | lookchem.com |
| Boiling Point | 489.7°C at 760mmHg | lookchem.com |
| Flash Point | 242.9°C | lookchem.com |
| Density | 1.229 g/cm³ | lookchem.com |
| CAS Number | 239-60-1 | nih.govlookchem.com |
Structure
3D Structure
Properties
CAS No. |
239-60-1 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
pentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
InChI |
InChI=1S/C21H14/c1-3-7-16-14(5-1)9-11-18-19-12-10-15-6-2-4-8-17(15)21(19)13-20(16)18/h1-12H,13H2 |
InChI Key |
LNYRFPHKLFESJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)C4=C1C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Reaction Pathways for Dibenzo[a,i]fluorene Core Synthesis
The synthesis of the dibenzofluorene (B14450075) core is a significant challenge in organic chemistry, addressed through various strategic approaches. These range from traditional, linear multi-step syntheses to more efficient, convergent one-pot methods.
Traditional syntheses of complex polycyclic aromatic hydrocarbons often involve sequential reactions, where intermediates are isolated and purified at each stage. A common and logical approach to synthesizing the 13H-Dibenzo[a,i]fluorene core involves the initial construction of its corresponding ketone, 13H-Dibenzo[a,i]fluoren-13-one. This ketone serves as a key precursor which can then be reduced to the target hydrocarbon.
The synthesis of the fluorenone core is frequently achieved through intramolecular Friedel-Crafts-type acylation of biphenyl carboxylic acids or their derivatives. uni-muenchen.de For the dibenzo[a,i]fluorene system, this would involve the cyclization of a suitably designed precursor that already contains the necessary fused ring structure. Following the successful synthesis and purification of the dibenzofluorenone, a final reduction step, commonly employing reagents like lithium aluminum hydride or Wolff-Kishner reduction conditions, yields the this compound hydrocarbon. uni-muenchen.de
Cyclization and aromatization are the cornerstone reactions for building the fused aromatic ring system of dibenzofluorenes. Various strategies have been developed for related benzofluorene structures, which are instructive for the synthesis of the dibenzo[a,i] isomer.
Lewis Acid-Catalyzed Cycloaromatization: For the synthesis of benzo[a]fluorene and its derivatives, a Lewis acid-catalyzed Prins-type cycloaromatization has been shown to be effective. researchgate.net This method utilizes readily available enol ether precursors, and it is proposed that the Lewis acid generates an oxonium species that promotes the subsequent ring-closing (annulation) and aromatization steps. researchgate.net
Michael Addition and Robinson Annulation: A sequential reaction involving a Michael addition of an acetoacetate to a 2-benzylideneindan-1-one, followed by a Robinson annulation and subsequent aromatization, has been used to prepare 3-hydroxy-9H-fluorene-2-carboxylates. mdpi.com Aromatization of the intermediate is typically achieved through oxidation, for which reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective. mdpi.com
Cyclodehydration-Aromatisation: In the context of dibenzofluorenes, such as the related dibenzo[a,g]fluorene isomer, a key step is an acid-catalyzed cyclodehydration and aromatization of an intermediate formed from alkylation. tandfonline.comtandfonline.com This demonstrates a powerful method for forming the final aromatic ring system.
To improve efficiency and reduce waste, one-pot synthetic procedures have been developed. These methods combine multiple reaction steps into a single process without the need for isolating intermediates. A notable example is the convenient one-pot synthesis of dibenzo[a,g]fluorene, an isomer of the target compound. tandfonline.comtandfonline.com This process highlights the potential for similar strategies to be applied for the dibenzo[a,i]fluorene core.
This efficient route proceeds via an enolate alkylation followed by a cyclodehydration-aromatisation sequence. tandfonline.comtandfonline.com The process begins with the formation of a sodium enolate from β-tetralone, which is then alkylated with bromomethylnaphthalene. tandfonline.comtandfonline.com The resulting intermediate is not isolated; instead, methanesulfonic acid is added directly to the reaction mixture, which catalyzes the cyclization and aromatization to afford the final dibenzofluorene product in a single pot. tandfonline.comtandfonline.com This method significantly reduces the time and resources required compared to traditional multi-step approaches. tandfonline.comtandfonline.com
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Yield |
|---|---|---|---|---|
| 1. Enolate Formation | β-Tetralone | NaH in Benzene (B151609), -10°C to -20°C | Sodium enolate | - |
| 2. Alkylation | Sodium enolate, Bromomethylnaphthalene | Benzene, Room Temperature, 2h | Alkylated intermediate | - |
| 3. Cyclization/Aromatization | Alkylated intermediate | Methanesulfonic acid in 1,2-dichloroethane, Reflux, 12h | Dibenzo[a,g]fluorene | 35% |
Functionalization and Derivatization Strategies
Once the this compound core is synthesized, it can be further modified to introduce various functional groups and side chains. These modifications are crucial for tuning the molecule's properties for specific applications.
Polycyclic aromatic hydrocarbons are generally susceptible to electrophilic substitution reactions due to their electron-rich π-systems. Nitration is a common and important electrophilic substitution that introduces a nitro group (-NO₂) onto the aromatic ring. This transformation is not only a functionalization in itself but also provides a crucial entry point for synthesizing other derivatives, such as amines and amides.
In a multi-step synthesis of a diamide (B1670390) derivative of the related dibenzo[a,g]fluorene, the first step is the nitration of the parent hydrocarbon. tandfonline.comtandfonline.com This reaction establishes the foundation for subsequent functional group manipulations. While specific conditions for this compound are not detailed in the provided sources, it is known that substituted benzo[b]fluorene products can be derivatized by nitration, indicating the general applicability of this reaction to the broader class of benzofluorenes. nih.gov
The introduction of nitrogen-containing functional groups like amines and amides can significantly alter the chemical and physical properties of the dibenzofluorene scaffold. A well-established pathway to achieve this involves a sequence of nitration, reduction, and acylation.
This synthetic sequence has been successfully applied to the dibenzo[a,g]fluorene system. tandfonline.comtandfonline.com
Reduction of Nitro Group: The nitro-dibenzofluorene intermediate, produced via electrophilic nitration, is reduced to form the corresponding amino compound. tandfonline.comtandfonline.com This reduction can be carried out using various standard methods, such as catalytic hydrogenation or treatment with reducing agents like tin(II) chloride in hydrochloric acid.
Amide Formation: The resulting amino-dibenzofluorene can then be converted into an amide derivative through a coupling reaction with a carboxylic acid. tandfonline.comtandfonline.com To facilitate this reaction, the carboxylic acid is often activated, for example, by converting it to an acid chloride or by using a coupling agent. In the synthesis of a diamide of dibenzo[a,g]fluorene, isobutyl chloroformate was used for this purpose. tandfonline.comtandfonline.com
| Reaction | Starting Material | Key Reagents | Product |
|---|---|---|---|
| Nitration | Dibenzo[a,g]fluorene | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitro-dibenzo[a,g]fluorene |
| Reduction | Nitro-dibenzo[a,g]fluorene | Reducing agent (e.g., Pd/C, H₂) | Amino-dibenzo[a,g]fluorene |
| Amide Coupling | Amino-dibenzo[a,g]fluorene, Carboxylic Acid | Isobutyl chloroformate | Amide derivative of Dibenzo[a,g]fluorene |
Synthesis of Advanced Polycyclic Architectures and Derivatives
The rigid and extended π-system of dibenzo[a,i]fluorene makes it an attractive building block for larger, more complex polycyclic compounds with unique photophysical and electronic properties.
A significant derivative of the dibenzofluorene system is the overcrowded alkene 13,13'-bis(dibenzo[a,i]fluorenylidene), formed by coupling two units at their respective 13-positions. A facile and practical synthetic approach has been developed to access these highly twisted alkenes. researchgate.net The severe steric hindrance between the two dibenzofluorene moieties forces the central C=C double bond to twist significantly.
Detailed structural analysis through X-ray crystallography and Density Functional Theory (DFT) calculations have quantified the unique geometry of these molecules. researchgate.netncku.edu.tw
| Parameter | Value Range | Method |
|---|---|---|
| Central C=C Bond Twist Angle | 36–58° | X-ray Crystallography, DFT |
| Central C=C Bond Length | 1.40–1.43 Å | X-ray Crystallography, DFT |
This pronounced twisting imparts remarkable properties. The rotation of the C=C bond is associated with a very shallow energy barrier, in some cases as low as 2.35 kcal/mol, making it as facile as the rotation of an aryl-aryl single bond in 2-fluorobiphenyl. researchgate.net These unique structural features lead to distinct electronic properties. ncku.edu.tw
| Property | Value Range |
|---|---|
| Photoabsorption Range | 250 nm to 1100 nm |
| HOMO-LUMO Gap | 1.26–1.68 eV |
| Singlet-Triplet Energy Gap (ΔES-T) | 3.65–5.68 kcal/mol |
The dibenzo-fused aromatic structure is a valuable component in the synthesis of complex, chiral, three-dimensional molecules like heterohelicenes. While not fluorene (B118485) itself, the closely related 13H-dibenzo[b,i]phenoxazine (DBPO) core, which shares the dibenzo[b,i] fusion pattern, has been successfully incorporated into double NO-hetero nih.govhelicenes. acs.org
These helicenes, composed of two DBPO units, exhibit potent electron-donor characteristics, reflecting the electron-rich nature of the fused aromatic system, and have been shown to function as p-type semiconductors. The inherent chirality and extended conjugation of these molecules result in strong chiroptical activity, including circularly polarized luminescence (CPL) with exceptionally high dissymmetry factors (|gCPL| > 10⁻²), among the largest reported for helicenes. Theoretical analysis based on TD-DFT calculations has been employed to understand the origin of this strong CPL activity by examining the transition electronic and magnetic dipole moments. acs.org
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Detailed experimental data for the spectroscopic characterization of 13H-Dibenzo[a,i]fluorene is not available in the reviewed scientific literature. The following sections outline the standard techniques used for such analysis, for which specific data on this compound is needed.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation
High-resolution ¹H and ¹³C NMR spectroscopy are crucial for determining the precise structure of polycyclic aromatic hydrocarbons (PAHs) and differentiating between isomers. For this compound, the complex arrangement of its fused rings would produce a unique set of chemical shifts and coupling constants. However, specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), have not been located in published research.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to confirm the molecular weight and investigate the fragmentation patterns of a compound. The high-resolution mass spectrum would confirm the elemental composition of this compound. Electron ionization (EI) mass spectrometry would reveal a characteristic fragmentation pattern, providing insights into the stability of the polycyclic structure. A detailed mass spectrum and a list of characteristic fragment ions for this specific isomer are not currently available.
Electronic Absorption and Emission Spectroscopy (UV/VIS, Fluorescence)
UV-Visible and fluorescence spectroscopy are used to study the electronic transitions in conjugated π-systems like that of this compound. The absorption (λ_abs) and emission (λ_em) maxima are characteristic of the specific arrangement of the aromatic rings. This data provides information about the HOMO-LUMO gap and the photophysical properties of the molecule. Specific experimental values for the absorption and emission wavelengths for this compound could not be found.
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Infrared spectroscopy identifies the functional groups and vibrational modes of a molecule. For this compound, the IR spectrum would be dominated by C-H stretching vibrations of the aromatic rings (typically >3000 cm⁻¹) and C=C stretching vibrations within the rings (typically in the 1400-1600 cm⁻¹ region). A detailed list of characteristic absorption bands and their corresponding vibrational modes is not documented in the available literature.
Solid-State Structural Determination by X-ray Crystallography
Analysis of Bond Lengths and Torsion Angles in Strained Systems
Detailed experimental data on the precise bond lengths and torsion angles for the parent this compound are not extensively documented in readily available literature. However, valuable insights can be gleaned from the crystallographic analysis of its closely related ketone derivative, 13H-dibenzo[a,i]fluoren-13-one.
Significant deviations from this planarity, and consequential alterations in bond lengths and torsion angles, would arise in strained systems. Such strain can be introduced by the presence of bulky substituents on the aromatic framework. These substituents can cause steric hindrance, forcing the molecule to adopt a more distorted, non-planar conformation.
A prime example of such induced strain is observed in the oxime of 13H-dibenzo[a,i]fluoren-13-one. The formation of the oxime group introduces sufficient steric crowding to cause a significant distortion of the aromatic framework researchgate.net. This distortion from a planar geometry is a direct consequence of the strain imposed by the substituent, leading to a chiral molecule researchgate.net. In such a strained system, one would expect a lengthening of certain carbon-carbon bonds to alleviate the strain, and the torsion angles within the fluorene (B118485) backbone would deviate significantly from the near-zero values seen in the planar ketone.
Chiral Recognition and Resolution of Enantiomers
The concept of chirality is crucial in understanding the stereochemistry of this compound derivatives. The parent this compound molecule is achiral due to its inherent planar structure, which includes a plane of symmetry. However, chirality can be imparted to the dibenzofluorene (B14450075) scaffold through two primary mechanisms:
Introduction of a Stereocenter: The addition of a substituent at a prochiral center, such as the C13 position, with four different groups would create a chiral molecule.
Atropisomerism: The introduction of bulky groups can restrict rotation around a single bond, leading to stable, non-superimposable mirror-image conformations known as atropisomers. More relevant to the dibenzofluorene system is the creation of a helically chiral molecule due to steric hindrance that forces the planar aromatic system to distort into a stable, non-planar, helical conformation.
A clear demonstration of induced chirality is found in the oxime of 13H-dibenzo[a,i]fluoren-13-one. As established by single-crystal diffraction analysis, the steric crowding from the oxime group distorts the aromatic framework, resulting in a chiral molecule researchgate.net. This distortion removes the plane of symmetry that rendered the parent ketone achiral.
While specific studies on the chiral recognition and resolution of this compound enantiomers are not detailed in the available literature, the established principles for separating enantiomers of chiral polycyclic aromatic hydrocarbons and their derivatives would be applicable. The most common and effective technique is chiral high-performance liquid chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, their separation researchgate.net. Polysaccharide-based columns are among the effective CSPs for the resolution of a wide array of racemic compounds researchgate.net. The successful enantiomeric resolution of various dihydrodiol derivatives of benzo[a]pyrene, another polycyclic aromatic hydrocarbon, using polysaccharide-derived stationary phases highlights the potential of this technique for chiral derivatives of this compound researchgate.netresearchgate.net.
Theoretical and Computational Chemistry Studies
Quantum Mechanical Investigations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) has been a central method for investigating the properties of molecules based on the dibenzo[a,i]fluorene skeleton. These quantum mechanical calculations allow for accurate predictions of molecular structure and behavior at the electronic level.
However, significant geometric distortions arise when bulky substituents are introduced or when dimers are formed. In the case of 13,13'-bis(dibenzo[a,i]fluorenylidene), a highly twisted alkene formed by joining two dibenzo[a,i]fluorene units at the 13-position, DFT calculations and X-ray crystallography confirm a severely distorted structure. The central C=C bond is elongated, with lengths between 1.40–1.43 Å, and exhibits extreme twist angles ranging from 36° to 58° ncku.edu.twnih.gov. This deviation from planarity is a direct consequence of minimizing the steric repulsion between the two large molecular halves. Similarly, the crystal structure of 5,8,13,13-Tetrachloro-13H-dibenzo[a,i]fluorene shows that the bulky chlorine atoms protrude from the otherwise parallel layers of the pentacyclic rings, inducing strain in the molecule researchgate.net.
The electronic properties of the dibenzo[a,i]fluorene system are significantly influenced by its geometry. For the highly twisted 13,13'-bis(dibenzo[a,i]fluorenylidene) and its derivatives, DFT calculations have been used to determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
These studies reveal that the structural twisting leads to a reduced HOMO-LUMO gap, calculated to be in the range of 1.26–1.68 eV ncku.edu.twnih.govresearchgate.net. A smaller energy gap is a key indicator of increased reactivity and is associated with the observed broad photoabsorption range of these compounds, which extends from 250 nm up to 1100 nm ncku.edu.twresearchgate.net.
| Compound Derivative | Calculated HOMO-LUMO Gap (eV) |
| 13,13'-Bis(dibenzo[a,i]fluorenylidene) and derivatives | 1.26–1.68 |
This table presents the range of calculated HOMO-LUMO energy gaps for a series of 13,13'-bis(dibenzo[a,i]fluorenylidene) derivatives, as determined by DFT calculations.
A key feature of sterically hindered molecules derived from dibenzo[a,i]fluorene is their small singlet-triplet energy gap (ΔEST), which is the energy difference between the lowest singlet and triplet electronic states. Theoretical investigations into bis-[dibenzo[a,i]fluorenylidene] have explored this property in detail.
DFT calculations at the UB3LYP/6-311+G(2d,p) level of theory found that the singlet state is only 3.4 kcal/mol lower in energy than the triplet state at room temperature nih.gov. Another study on a series of these derivatives reported a similarly small ΔEST in the range of 3.65–5.68 kcal/mol ncku.edu.twnih.govresearchgate.net. This remarkably low energy gap is attributed to two primary factors: the steric strain in the singlet state destabilizes it, bringing its energy closer to the triplet state, while the triplet state is stabilized by the delocalization of its two unpaired electrons across the large aromatic frameworks of each dibenzo[a,i]fluorene moiety nih.gov. This small ΔEST imparts significant biradical character to the molecule, meaning it has properties of both a closed-shell molecule and a species with two independent radical centers.
| Compound Derivative | Calculated Singlet-Triplet Energy Gap (ΔEST) (kcal/mol) |
| Bis-[dibenzo[a,i]fluorenylidene] | 3.4 |
| 13,13'-Bis(dibenzo[a,i]fluorenylidene) derivatives | 3.65–5.68 |
This table shows the small singlet-triplet energy gaps calculated for dibenzo[a,i]fluorene-based dimers, highlighting their biradical character.
Molecular Dynamics and Conformational Space Exploration
While static quantum mechanical calculations provide a snapshot of a molecule's properties, molecular dynamics simulations can explore its conformational space and dynamic processes. For the dibenzo[a,i]fluorene system, this is particularly relevant for understanding rotational barriers and the effects of steric strain.
The severe twisting in 13,13'-bis(dibenzo[a,i]fluorenylidene) has a profound effect on the rotational barrier around the central C=C double bond. In typical alkenes, this rotation is highly restricted due to the need to break the π-bond. However, in these highly strained systems, the ground state is already significantly destabilized and twisted.
Computational studies have shown that this leads to an exceptionally low barrier for C=C bond rotation. For certain derivatives of 13,13'-bis(dibenzo[a,i]fluorenylidene), the rotational barrier was calculated to be as low as 2.35 kcal/mol ncku.edu.twnih.gov. This value is remarkably small, indicating that the rotation around the double bond is as facile as the rotation of a single bond in some molecules, such as the aryl-aryl bond in 2-fluorobiphenyl ncku.edu.twnih.gov. This dynamic process is a direct result of the molecule's strategy to alleviate the high ground-state strain.
Steric hindrance is a defining feature of many dibenzo[a,i]fluorene derivatives and is the primary driver of their unique structural and electronic properties. The fusion of multiple benzene (B151609) rings in the dibenzo[a,i]fluorene core creates a rigid and bulky structure.
Consequently, the generation of a detailed and scientifically accurate article section on the "Modeling of Spectroscopic Signatures and Electronic Transitions" for 13H-Dibenzo[a,i]fluorene, including the requisite data tables and in-depth research findings, is not possible at this time due to the absence of specific scholarly data for this particular compound.
Further research and computational studies would be necessary to produce the specific data required to fulfill the detailed outline provided in the user's request.
An article focusing solely on the mechanistic biological studies of This compound cannot be generated at this time.
Extensive searches for specific data on the metabolic activation, biotransformation, and molecular interactions of this compound did not yield sufficient research findings dedicated to this particular chemical compound.
The available scientific literature focuses heavily on related, but structurally distinct, polycyclic aromatic hydrocarbons (PAHs) such as dibenzo[a,l]pyrene, dibenzo[a,e]fluoranthene, and various benzo[c]fluorenes. While these studies provide a general framework for how PAHs are processed in biological systems—typically involving cytochrome P450 enzymes, the formation of dihydrodiols and epoxides, and subsequent DNA adduct formation—applying these findings directly to this compound without specific experimental verification would be scientifically inappropriate.
Adhering to the strict requirement to focus solely on this compound, it is not possible to provide a thorough, informative, and scientifically accurate article as requested in the outline. Information on the specific enzymes involved in its oxidation, the precise reactive intermediates formed, the generation of its radical cations, and its specific interactions with DNA and proteins is not available in the public search results.
To fulfill the request, dedicated biochemical studies on this compound would be required.
Mechanistic Biological Studies Excluding Clinical Human Trial Data and Safety/adverse Effect Profiles
Molecular Interactions with Biomacromolecules
Interactions with Cellular and Subcellular Membranes
The lipophilic nature of polycyclic aromatic hydrocarbons (PAHs) dictates that their initial interaction with a cell occurs at the lipid-rich outer membrane before they can penetrate the cell's interior. nih.gov Studies on similar PAHs, such as fluorene (B118485), fluoranthene, and indeno[1,2,3-cd]pyrene (B138397), using techniques like differential scanning calorimetry (DSC), have shed light on these interactions. These investigations utilize model membranes, such as aqueous dispersions of dimyristoylphosphatidylcholine (B1235183) (DMPC), to observe the effects of these compounds on the physical properties of the lipid bilayer. nih.gov
When incorporated into liposomes during their formation, these PAHs affect the phase transition temperature of the DMPC liposomes to varying degrees. nih.gov This indicates an integration of the compounds within the lipid environment, which can alter the fluidity and organization of the membrane. Interestingly, studies have shown that fluorene can migrate from a PAH-loaded liposome (B1194612) to an empty one, suggesting a degree of mobility within and between lipid bilayers. nih.gov Fluoranthene also exhibits this migratory ability, albeit to a lesser extent, while indeno[1,2,3-cd]pyrene shows a reduced capacity for such movement. nih.gov
Further research on the impact of PAHs like pyrene, tetracene, and chrysene (B1668918) on ternary lipid monolayers, which mimic bacterial membranes, reveals that these molecules can alter membrane morphology and stability. epa.gov Although they may have a tendency to be excluded from the model membrane, their presence still influences the membrane's organization, which could be a factor in their biological effects. epa.gov The interaction of PAHs with membrane lipids can also lead to changes in the fatty acid composition of these membranes. For instance, in the bacterium Alcaligenes xylosoxidans, the presence of various PAHs was found to alter the index of fatty acid unsaturation in the main membrane lipids. epa.gov
While direct studies on 13H-Dibenzo[a,i]fluorene are limited, the behavior of structurally related PAHs suggests that it likely interacts with and integrates into cellular and subcellular membranes, potentially influencing their structure and function. The antitumor activity of some dibenzofluorene (B14450075) derivatives has been proposed to be dependent on such interactions with the cell membrane, highlighting the importance of this initial contact.
Structure-Activity Relationship (SAR) Studies of Derivatives
The biological activity of this compound can be significantly modified through the introduction of various substituents. These chemical modifications allow for the exploration of structure-activity relationships (SAR), providing insights into the features that govern the compound's efficacy and mechanism of action.
Influence of Substituents on Biological Response
The antitumor properties of dibenzofluorene derivatives are highly dependent on the nature and position of their chemical substituents. For instance, in a series of newly synthesized dibenzofluorene derivatives, the diamide (B1670390) functional group was found to be a key determinant of cytotoxic potency. A comparison between two such derivatives revealed that the compound bearing an N-methyl piperazine (B1678402) moiety was more potent than its counterpart with a piperidine (B6355638) group. This suggests that the nature of the terminal amine in the diamide side chain plays a crucial role in the observed antitumor activity.
Conversely, the corresponding diamines, regardless of the specific terminal groups, all demonstrated potent activity. This indicates that while the diamide functionality can be fine-tuned for potency, the presence of diamine side chains generally confers a high level of cytotoxicity.
These findings underscore the importance of specific functional groups in modulating the biological response of the dibenzofluorene scaffold. The strategic placement of substituents can enhance the desired therapeutic effects, providing a basis for the rational design of more effective derivatives.
Exploration of Mechanisms for Observed Biological Effects (e.g., Antitumor Activity)
The antitumor activity of dibenzofluorene derivatives is thought to arise from multiple potential mechanisms, a common feature among polycyclic aromatic compounds. One proposed mechanism is the intercalation of the planar aromatic ring system between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.
Another significant avenue of action is the interaction with cellular membranes. As discussed previously, the lipophilic nature of these compounds facilitates their incorporation into the lipid bilayer. This can lead to alterations in membrane fluidity, permeability, and the function of membrane-bound proteins, contributing to the cytotoxic effects. Some studies on dibenzofluorene derivatives have specifically pointed to interactions with the cancer cell membrane as a key aspect of their antitumor activity.
Furthermore, the generation of reactive oxygen species (ROS) is another potential mechanism. Studies on structurally similar dibenzoxanthene (B14493495) derivatives have shown that these compounds can induce the production of singlet oxygen. researchgate.net The accumulation of ROS can lead to oxidative stress, damage to cellular components, and the induction of apoptosis. In some cases, this can trigger multiple cell death pathways, including apoptosis, ferroptosis, and pyroptosis. researchgate.net
Derivatives of the related 5H-benzo[c]fluorene have been shown to exhibit their antiproliferative effects by destabilizing microtubules. nih.gov This disruption of the cytoskeleton can arrest the cell cycle and induce apoptosis through the activation of the caspase cascade pathway. nih.gov
The following table summarizes the observed biological effects of some dibenzofluorene and related derivatives:
| Compound Class | Observed Biological Effect | Potential Mechanism of Action |
| Dibenzofluorene Diamides | Antitumor Activity | Membrane Interaction, DNA Intercalation |
| Dibenzofluorene Diamines | Antitumor Activity | Membrane Interaction, DNA Intercalation |
| Dibenzoxanthenes | Antitumor Activity | ROS Production, Apoptosis, Ferroptosis, Pyroptosis |
| 5H-benzo[c]fluorenes | Antiproliferative Activity | Microtubule Destabilization, Apoptosis |
Specific Target Modulation by Derivatives (e.g., Smyd3, Viral Helicase)
While broad mechanistic explanations like membrane interaction and DNA intercalation provide a general framework, research is increasingly focused on identifying specific molecular targets of this compound derivatives.
Smyd3: The SET and MYND domain-containing protein 3 (Smyd3) is a histone methyltransferase that has been implicated in the development of various cancers due to its role in regulating gene transcription. nih.govnih.gov The inhibition of Smyd3 is therefore considered a promising strategy for cancer therapy. While there is no direct evidence of this compound derivatives inhibiting Smyd3, the search for small molecule inhibitors has identified compounds with different chemical scaffolds, such as tetrahydroacridines and 4-chloroquinolines, that can covalently inhibit this enzyme. nih.gov The development of inhibitors for Smyd3 is an active area of research, and the dibenzofluorene scaffold could potentially be explored for this purpose.
Viral Helicase: Viral helicases are essential enzymes for the replication of many viruses, making them attractive targets for the development of antiviral drugs. nih.govnih.govresearchgate.netdongguk.edu For instance, the NS3 helicase of the Flaviviridae family is a well-studied target. researchgate.net Research into inhibitors of viral helicases has identified a range of chemical structures, including dibenzofuran (B1670420) and dibenzosuberol (B195590) derivatives, which have shown efficacy against rhinoviruses by likely interacting with viral capsid proteins to prevent cell entry. nih.gov Although direct inhibition of the helicase enzyme by these specific compounds was not confirmed, they highlight the potential of polycyclic structures in antiviral research. The development of specific inhibitors for viral helicases, such as those for the SARS coronavirus, is an ongoing effort. nih.govdongguk.edu Given the structural similarities to other polycyclic compounds with antiviral properties, derivatives of this compound could be investigated for their potential to modulate the activity of viral helicases.
Environmental Chemistry and Analytical Science
Occurrence and Formation Mechanisms in Environmental Matrices
13H-Dibenzo[a,i]fluorene, a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, is not produced commercially but is formed as a byproduct of the incomplete combustion of organic materials. Its presence in the environment is a direct consequence of both natural and anthropogenic activities.
Polycyclic aromatic hydrocarbons are naturally occurring components of fossil fuels such as crude oil and coal. cdc.gov Consequently, this compound can be found as a trace constituent in these raw materials. The primary route of its formation and release, however, is through the incomplete burning of organic substances. cdc.gov This includes a wide range of processes:
Industrial Processes: Emissions from coal-fired power plants, waste incinerators, and coke ovens are significant sources of PAHs.
Vehicle Emissions: Exhaust from gasoline and diesel engines contains a complex mixture of PAHs.
Natural Combustion: Forest and brush fires are natural sources that release PAHs into the atmosphere. cdc.gov
Domestic Burning: The burning of wood, coal, and biomass for heating and cooking contributes to local PAH concentrations. cdc.gov
The compound is a component of the complex mixture of substances found in coal tar and soot. cdc.govnih.gov Mechanistic studies on related compounds, such as the formation of dibenzofuran (B1670420) from fluorene (B118485) during combustion, suggest that the pyrosynthesis of dibenzofluorenes involves complex radical-initiated reactions at high temperatures. mdpi.com
Once formed and released into the atmosphere, this compound, like other high-molecular-weight PAHs, adsorbs to particulate matter. cdc.gov This association dictates its environmental transport and fate. The primary pathways for environmental contamination include:
Atmospheric Deposition: PAHs attached to airborne particles can travel long distances before being deposited onto soil and surface waters through dry (particle settling) and wet (rain and snow) deposition. cdc.gov
Industrial and Municipal Effluents: Discharges from industrial facilities and wastewater treatment plants can introduce PAHs directly into aquatic ecosystems. thermofisher.com
Urban Runoff: Stormwater runoff from paved surfaces in urban areas carries PAH-laden particles from vehicle emissions and asphalt degradation into nearby water bodies. thermofisher.com
Due to their low water solubility and hydrophobic nature, dibenzofluorenes tend to partition from the water column into sediments and soil, where they can persist. cdc.gov This accumulation in environmental sinks makes them available for uptake by organisms, leading to potential bioaccumulation in food webs.
Advanced Analytical Methodologies for Detection and Quantification
The detection and quantification of this compound in environmental matrices are challenging due to its typically low concentrations and the presence of numerous structurally similar isomers. This necessitates the use of highly sensitive and selective analytical techniques.
Gas chromatography and liquid chromatography are the foundational separation techniques for the analysis of PAHs.
Gas Chromatography (GC): GC, particularly with capillary columns, offers high-resolution separation of volatile and semi-volatile PAHs. Non-polar stationary phases, such as those based on 5% phenyl-polydimethylsiloxane (e.g., DB-5, HP-5MS), are commonly used. The separation of isomers, which often have very similar boiling points, can be particularly challenging and may require specialized columns or multidimensional techniques. researchgate.net
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is well-suited for separating high-molecular-weight PAHs that have lower volatility. mdpi.com Reversed-phase columns, such as C18 or specialized C30 phases, are frequently employed with mobile phases typically consisting of acetonitrile and/or methanol with water. fishersci.com HPLC can be coupled with various detectors, including fluorescence and ultraviolet-visible (UV-Vis) detectors, which provide good sensitivity for PAHs. mdpi.com
Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for the definitive identification and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for PAH analysis. uctm.edu Electron ionization (EI) provides characteristic mass spectra that can be used for identification. For enhanced sensitivity and selectivity, especially in complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) is employed. shimadzu.comthermofisher.com By operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, analysts can significantly reduce matrix interference and achieve very low detection limits. uctm.edushimadzu.com
| Compound Name | Detection Limit (GC/MS-SIM) (pg/µL) | Detection Limit (GC/MS/MS-MRM) (pg/µL) |
|---|---|---|
| Dibenzo[a,i]pyrene | 0.178 | 0.086 |
| Dibenzo[a,h]pyrene | 0.076 | 0.035 |
| Dibenzo[a,l]pyrene | 0.271 | 0.035 |
| Dibenzo[a,e]pyrene | 0.017 | 0.017 |
| Benzo[c]fluorene | 0.028 | 0.036 |
An illustrative table showing the comparative detection limits for high-molecular-weight PAHs using GC-MS and GC-MS/MS, demonstrating the sensitivity of the techniques. Data is adapted from an analysis of various PAHs. shimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly valuable for analyzing high-molecular-weight PAHs. nih.gov Various ionization sources can be used, including atmospheric pressure chemical ionization (APCI), atmospheric pressure photoionization (APPI), and electrospray ionization (ESI). For PAHs, APCI is often preferred as it offers robust and sensitive ionization with minimal matrix effects. sciex.com LC coupled with tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is crucial for distinguishing isomers that may co-elute chromatographically. sciex.commdpi.com
Liquid Chromatography-Gas Chromatography (LC-GC): Multidimensional techniques like coupled LC-GC provide exceptional separation power for extremely complex samples. This approach uses LC for a preliminary separation of the sample into fractions, which are then transferred to a GC system for high-resolution analysis. cancer-environnement.fr
For unambiguous identification of PAH isomers in complex environmental samples, highly selective spectroscopic techniques are employed.
Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS): This is a powerful, high-resolution fluorescence spectroscopy technique. At cryogenic temperatures, the electronic transitions of PAH molecules embedded in a suitable n-alkane matrix produce highly resolved, quasi-linear emission spectra. LETRSS has been successfully used for the direct and unambiguous determination of dibenzopyrene isomers within HPLC fractions. cancer-environnement.frnih.govwho.int This method's ability to differentiate between isomers with identical mass fragmentation patterns makes it an invaluable tool for confirming the identity of compounds like this compound in samples where multiple isomers are present. nih.gov
Applications in Advanced Materials and Organic Electronics
Development of Materials with Tailored Electronic Properties
The core structure of dibenzofluorene (B14450075) serves as a versatile scaffold for creating materials with customized electronic functionalities. By strategically adding different functional groups, scientists can manipulate the electron distribution within the molecule, thereby altering its behavior as a semiconductor. This adaptability is key to developing materials for specialized electronic applications.
The optical properties of fluorene (B118485) derivatives can be precisely controlled through chemical synthesis. The absorption and emission wavelengths, which determine the color of light a material interacts with, are highly dependent on the molecule's π-conjugation length and the presence of electron-donating or electron-withdrawing groups. ucf.edu
Key design principles include:
Extending π-Conjugation: Increasing the size of the conjugated system, for instance by forming copolymers, typically leads to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra. nih.gov
Introducing Functional Groups: Attaching different substituents to the fluorene core alters the energy levels of the molecular orbitals. For example, a study on symmetrical fluorene derivatives showed that various end units significantly changed the photophysical properties. mdpi.com The introduction of benzothiazole, an electron-withdrawing group, into a fluorene structure resulted in a material with strong two-photon absorption properties. ucf.edu
Donor-Acceptor Architecture: Creating molecules with both electron-donating (donor) and electron-accepting (acceptor) units is a powerful strategy. This design can facilitate intramolecular charge transfer, which often results in materials with unique photophysical properties suitable for various optoelectronic applications. nih.gov
Research on fluorene-benzothiadiazole oligomers has demonstrated that even systematic changes to alkyl side chains, which are not directly part of the conjugated system, can influence the material's morphology and, consequently, its emissive properties in the solid state. nih.govresearchgate.net
| Compound Class | Substitution Strategy | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Key Finding |
|---|---|---|---|---|
| Symmetrical Fluorene Derivatives mdpi.com | Varying end-capping groups | 360 - 375 | 418 - 430 | End units alter photophysical properties. |
| Fluorene-Benzothiadiazole Oligomers nih.gov | Systematic variation of alkyl chains | 344 - 428 | ~553 - 565 (in film) | Side chains impact morphology and amplified spontaneous emission. |
| Fluorenyl Chromophores ucf.edu | Addition of electron-withdrawing benzothiazole groups | Not specified | Not specified | Resulted in high two-photon absorptivity. |
The efficiency of organic electronic devices is fundamentally linked to the charge transport characteristics of the semiconductor material used. For compounds like dibenzofluorenes, charge mobility (how quickly electrons or holes can move through the material) is a critical parameter. This property is heavily influenced by molecular structure and solid-state packing.
Halogenation is a common strategy to tune these properties. In a study on a related class of compounds, dibenzo[a,j]perylenes, researchers found that the introduction of halogen atoms (fluorine and chlorine) significantly altered the electronic properties and crystal packing. nih.gov Key findings from this research include:
Effect of Halogen Type: Chlorinated derivatives exhibited red-shifted absorption and lower electron affinity compared to fluorinated ones, attributed to electron delocalization involving the 3d orbitals of chlorine. nih.gov
Impact on Mobility: A di-chlorinated derivative (TES-2ClDBP) showed a hole mobility of 0.25 cm² V⁻¹ s⁻¹, which was higher than its non-halogenated and fluorinated counterparts. nih.gov
Ambipolar Transport: A tetra-chlorinated derivative (TES-4ClDBP) demonstrated ambipolar behavior, meaning it could transport both holes and electrons, with mobilities of 0.07 and 0.02 cm² V⁻¹ s⁻¹, respectively. nih.gov
These results highlight how targeted chemical modifications can be used to control not only the energy levels but also the intermolecular interactions that govern charge transport, enabling the development of materials for both p-type (hole-transporting) and n-type (electron-transporting) applications. nih.govresearchgate.net
Potential as Active Components in Organic Electronic Devices
The tunable properties of dibenzofluorene frameworks make them highly suitable for use as the active components in a range of organic electronic devices. researchgate.net Their rigid, planar structure facilitates strong intermolecular π-π stacking, which is beneficial for charge transport, while their high photoluminescence quantum yields are advantageous for light-emitting applications. tue.nl
While many fluorene derivatives are known as hole-transporting or emissive materials, the indenofluorene family, which shares structural similarities with dibenzofluorenes, includes compounds designed to function as electron acceptors (n-type semiconductors). A study on a class of indeno[2,1-c]fluorenes, which contain an antiaromatic core, demonstrated their potential in this area. nih.gov These molecules exhibited high electron affinities and could reversibly accept up to two electrons, properties that are highly desirable for electron-accepting materials in organic electronics. nih.gov Similarly, donor-acceptor-donor (D-A-D) type molecules incorporating a quinoidal benzo[1,2-b:4,5-b′]dithiophene acceptor unit have shown high electron mobility, further demonstrating the viability of this molecular design strategy for creating n-channel transistors. rsc.org
Fluorene-based materials are extensively used in the development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
In OLEDs: Their high photoluminescence quantum yield and thermal stability make them excellent candidates for emissive layers or host materials in OLEDs. tue.nlresearchgate.net The color of the emitted light can be tuned by modifying the chemical structure, allowing for the creation of emitters across the visible spectrum, including stable blue emitters which are particularly sought after. mdpi.comrsc.org Dihydroindenofluorenes, for example, have proven to be promising scaffolds for highly efficient blue-emitting materials. rsc.org
In OPVs: In solar cells, fluorene copolymers are often used as the electron-donor material in the active layer, paired with an electron-acceptor like a fullerene derivative. The broad absorption and good charge transport properties of these polymers contribute to efficient light harvesting and charge separation.
The versatility of the fluorene scaffold allows for its incorporation into a wide array of molecular architectures, making it a cornerstone in the design of materials for both light emission and light harvesting applications. researchgate.netrsc.org
When chirality is introduced into the molecular structure of emissive compounds like dibenzofluorenes, they can exhibit chiroptical properties, such as emitting circularly polarized light. Circularly Polarized Luminescence (CPL) is the differential emission of left- and right-handed circularly polarized light and is a key feature for applications in 3D displays, quantum encryption, and spintronics.
Research on fluorene copolymers has shown that the introduction of enantiomerically pure chiral side chains is critical for inducing strong CPL activity. tue.nlresearchgate.net The self-assembly of these chiral polymers into ordered structures, such as cholesteric liquid crystalline phases, can significantly amplify the dissymmetry of the emitted light. tue.nlresearchgate.net This amplification is crucial for practical device applications. The formation of well-ordered, one-handed helical assemblies is a key strategy for achieving high CPL activity. nih.gov The development of chiral emitters based on various molecular scaffolds is an active area of research, aiming to create materials with high dissymmetry factors (g_lum) in the red and near-infrared regions. uj.edu.plrsc.org
| Compound/System | Property Investigated | Key Parameter | Value |
|---|---|---|---|
| TES-2ClDBP nih.gov | Hole Transport | Hole Mobility (µh) | 0.25 cm2 V-1 s-1 |
| TES-4ClDBP nih.gov | Ambipolar Transport | Electron Mobility (µe) | 0.02 cm2 V-1 s-1 |
| TES-4ClDBP nih.gov | Ambipolar Transport | Hole Mobility (µh) | 0.07 cm2 V-1 s-1 |
| Chiral Fluorene Copolymers researchgate.net | Chiroptical Emission | Dissymmetry Factor (gem) | >0.1 (in annealed thin films) |
Structure-Property Relationships for Material Science Applications
The utility of 13H-Dibenzo[a,i]fluorene and its derivatives in material science is fundamentally governed by the intricate relationship between their molecular structure and their resulting electronic, optical, and solid-state properties. The large, rigid, and highly conjugated pentacyclic aromatic core of this molecule is the primary determinant of its potential in organic electronics. This core structure provides a foundational platform whose properties can be finely tuned through strategic chemical modifications.
Key to the performance of organic semiconductor materials is the ability of molecules to pack efficiently in the solid state, which facilitates intermolecular charge transport. The inherent planarity of the dibenzofluorene system is a significant factor in this regard. X-ray diffraction studies on a closely related derivative, 13H-Dibenzo[a,i]fluoren-13-one, reveal that the molecule is essentially planar. nih.gov In this derivative, the dihedral angle between the two naphthalene ring systems is exceptionally small, measured at only 1.9(1)°. nih.gov This high degree of planarity is advantageous for creating ordered molecular assemblies, such as π-stacked structures, which are crucial for enhancing charge carrier mobility in thin-film transistors and other electronic devices.
Furthermore, the properties of the this compound core can be systematically altered by the introduction of functional groups. Halogenation, for instance, is a common strategy to modulate the electronic properties and packing arrangements of organic semiconductors. Research on a chlorinated derivative, 5,8,13,13-Tetrachloro-13H-dibenzo[a,i]fluorene, provides direct insight into how substitution impacts the crystal structure. In the solid state, these molecules arrange themselves into parallel layers, with the chlorine atoms protruding from these planes. ku.ac.ae This layered arrangement, dictated by the specific placement of the chloro-substituents, directly influences the intermolecular interactions and, consequently, the bulk electronic properties of the material.
The detailed crystallographic data from the analysis of 5,8,13,13-Tetrachloro-13H-dibenzo[a,i]fluorene cyclohexane hemisolvate illustrates the precise solid-state conformation.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₁H₁₀Cl₄·0.5C₆H₁₂ |
| Formula Weight | 446.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.0759 (10) |
| b (Å) | 10.1557 (8) |
| c (Å) | 15.2013 (11) |
| β (°) | 115.353 (3) |
| Volume (ų) | 1962.6 (2) |
| Z | 4 |
These examples demonstrate a clear structure-property relationship where both the foundational geometry of the this compound skeleton and the nature of its peripheral substituents play critical roles in defining the solid-state packing and, by extension, the material's suitability for applications in advanced organic electronics.
Emerging Research Directions and Future Perspectives
Integration with Supramolecular Chemistry
The planar and rigid structure of the fluorene (B118485) core is a foundational element for building complex, well-defined supramolecular architectures. tue.nl The functionalization of the C9 position (or C13 in the case of 13H-Dibenzo[a,i]fluorene) is a common strategy to introduce groups capable of forming non-covalent interactions, such as hydrogen bonds or metal-coordination bonds. wikipedia.orgmdpi.com These interactions are pivotal in directing the self-assembly of molecules into ordered structures in both solution and the solid state. tue.nl
Research on other fluorene derivatives has demonstrated that precise control over supramolecular organization is crucial for optimizing their electronic and optical properties for use in devices. tue.nl For instance, the introduction of hydroxymethyl groups at the 9-position of the standard fluorene core leads to the formation of double-strand-like aggregates through strong O-H···O hydrogen bonds. mdpi.com Similarly, attaching pyridinylmethyl groups can create helical supramolecular strands via C-H···N hydrogen bonds. mdpi.com These examples underscore the potential for this compound derivatives to be designed as building blocks for advanced supramolecular materials. The extended π-system of the dibenzofluorene (B14450075) core, when combined with strategically placed functional groups, could lead to materials with unique packing structures and charge-transport properties, which are highly dependent on intermolecular arrangement.
Table 1: Examples of Functional Groups Used in Fluorene Supramolecular Chemistry and Their Resulting Interactions
| Functional Group | Type of Interaction | Resulting Supramolecular Structure |
|---|---|---|
| Hydroxymethyl | O-H···O Hydrogen Bonding | Double-strand aggregates |
| Pyridinylmethyl | C-H···N Hydrogen Bonding | Helical strands |
| Carboxylic Acid | O-H···O Hydrogen Bonding | Dimeric structures, sheets |
Computational Design of Novel Derivatives with Enhanced Properties
Computational chemistry provides powerful tools for the rational design of new materials, allowing for the prediction of molecular properties before undertaking complex and costly synthesis. mdpi.com For π-conjugated systems like this compound, methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable for investigating electronic structures, absorption spectra, and emission characteristics. mdpi.com
These theoretical calculations enable researchers to understand how the introduction of different substituent groups at various positions on the dibenzofluorene skeleton affects its properties. For example, adding electron-donating or electron-withdrawing groups can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning is critical for applications in organic light-emitting diodes (OLEDs), where the energy gap influences the emission color and device efficiency. mdpi.com
Computational studies on other fluorene derivatives have successfully predicted how extending π-conjugation bathochromically shifts (red-shifts) the absorption and emission peaks. mdpi.com By applying these computational models to this compound, novel derivatives with specifically targeted properties—such as high two-photon absorption cross-sections for bio-imaging or specific energy levels for efficient charge injection in electronic devices—can be designed and prioritized for synthesis. ucf.edu
Table 2: Predicted Effects of Substituents on the Properties of Fluorene Derivatives Based on Computational Studies
| Substituent Type | Effect on π-conjugation | Predicted Impact on Absorption/Emission | Potential Application |
|---|---|---|---|
| Electron-donating (e.g., -OCH₃, -NR₂) | Increases electron density | Bathochromic shift (red-shift) | Red-emitting OLEDs |
| Electron-withdrawing (e.g., -CN, -NO₂) | Lowers LUMO energy level | Blue-shift or altered charge transfer | Electron-transport materials |
| Extended aromatic systems | Increases conjugation length | Significant bathochromic shift | Near-infrared (NIR) sensors |
Green Chemistry Approaches to Synthesis and Derivatization
The principles of green chemistry aim to develop chemical processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. nih.gov Traditional multi-step syntheses of complex polycyclic aromatic hydrocarbons often rely on harsh reagents, metal catalysts, and volatile organic solvents. researchgate.net
Emerging research focuses on developing greener synthetic routes for fluorene and its derivatives. One promising approach is the use of aerobic oxidation under ambient conditions, which has been shown to be a highly efficient method for converting 9H-fluorenes into 9-fluorenones using air as the oxidant in the presence of a simple base like KOH. rsc.org This method avoids the need for heavy metal oxidants.
Another green strategy involves the use of alternative reaction media, such as ionic liquids, which are non-volatile and can often be recycled. researchgate.net One-pot syntheses, where multiple reaction steps are carried out in a single vessel, also align with green chemistry principles by avoiding lengthy separation and purification of intermediates, thus saving time, resources, and reducing waste. nih.gov For instance, the synthesis of dibenzo[b,i]xanthene derivatives, which share structural similarities with dibenzofluorenes, has been achieved efficiently in ionic liquids or under solvent-free conditions. researchgate.net The application of similar methodologies, including ultrasound-mediated or microwave-assisted synthesis, could lead to more sustainable and efficient production of this compound and its functionalized derivatives. nih.gov
Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Aromatic Compounds
| Feature | Conventional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvents | Volatile Organic Compounds (VOCs) | Ionic Liquids, Water, Supercritical Fluids, Solvent-free |
| Catalysts | Heavy metals (e.g., Palladium, Ruthenium) | Biocatalysts, Organocatalysts, Reusable catalysts |
| Oxidants | Stoichiometric metal-based reagents | Air (O₂), Hydrogen Peroxide (H₂O₂) |
| Energy Input | Conventional heating (oil baths) | Microwave irradiation, Ultrasound |
| Process | Multi-step with intermediate isolation | One-pot synthesis, Cascade reactions |
Q & A
Q. What experimental methods are recommended for synthesizing 13H-Dibenzo[a,i]fluorene, and how can its structural purity be validated?
Synthesis of this compound can be achieved via silver acetate-mediated oxidation of bis(13-dibenzo[a,i]fluorenyl) precursors, yielding ~61% efficiency under optimized conditions. Structural validation requires X-ray crystallography (deposited at CCDC under accession numbers 2116430–2116431) and spectroscopic techniques such as NMR and UV/VIS. For instance, UV/VIS spectral data (λmax at 384 nm) and melting points (175–176°C) should align with literature benchmarks .
Q. How should fluorescence emission properties of this compound be measured to account for solvent and instrumental artifacts?
Fluorescence intensity (Fobs) must be corrected using absorption coefficients (A) and correction factors (fprim) to mitigate inner-filter effects. For example, at 384 nm emission, Fobs = 484.0 cm⁻¹ and A = 0.259 require Fcorr = Fobs × fprim = 484.0 × 1.347 = 484.0 cm⁻¹ (uncorrected due to overlapping absorption bands). Use degassed solvents and calibrated fluorometers to minimize quenching and instrumental drift .
Advanced Research Questions
Q. How can conflicting carcinogenicity data for this compound be resolved, particularly in studies lacking control groups?
Two murine dermal studies reported tumor incidences of 30–45% but omitted control groups, complicating causality attribution . To address this, future designs should include:
- Randomized controls (acetone-only treated groups).
- Extended observation periods (>48 weeks) to capture late-stage tumorigenesis.
- Dose-response analysis (e.g., 0.1–1% concentrations) to establish thresholds.
Cross-validation with in vitro mutagenicity assays (e.g., Ames test) is also critical to confirm carcinogenic potential .
Q. What methodological strategies are effective for analyzing the rotational energy barrier (ΔG‡rot) in twisted this compound derivatives?
Variable-temperature (VT) ¹H NMR spectroscopy is the gold standard. For example, VT-NMR of 13,13’-bis(dibenzo[a,i]fluorenylidene) derivatives (1a–1d) revealed ΔG‡rot values via line-shape analysis of dynamic coalescence. Key parameters include:
- Temperature range : −80°C to +80°C in deuterated solvents (e.g., CD₂Cl₂).
- Spectral resolution : ≤0.5 Hz to detect subtle conformational shifts.
- Data fitting : Use Eyring equation to calculate activation enthalpy (ΔH‡) and entropy (ΔS‡) .
Q. How can computational chemistry optimize the design of this compound-based optoelectronic materials?
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict HOMO-LUMO gaps (~3.1 eV) and triplet-state energies (ΔEST). For example:
- Torsional strain analysis : Quantify dihedral angles (e.g., 85–90° twist in 1a) to correlate with charge-carrier mobility.
- Electron affinity : Simulate substituent effects (e.g., electron-withdrawing groups lower LUMO by ~0.3 eV).
Experimental validation via cyclic voltammetry and time-resolved photoluminescence is essential .
Data Contradictions and Resolution
Q. Why do reported melting points for this compound vary between 174–178°C, and how can this be standardized?
Discrepancies arise from polymorphic forms or impurities. Standardization requires:
Q. How should researchers interpret fluorescence quenching data when nitromethane is used as a quencher?
Nitromethane reduces Fobs via collisional quenching (Stern-Volmer analysis). For this compound, plot F₀/F vs. [Q] to calculate quenching constants (Ksv). Note: Inner-filter corrections (A < 0.1) are critical to avoid overestimating Ksv .
Methodological Best Practices
Q. What precautions are necessary when handling this compound due to its IARC Class 3 classification?
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?
- Data collection : λ = 0.71073 Å (Mo-Kα radiation), 2θ ≤ 55°.
- Refinement : SHELXL-2018 with anisotropic displacement parameters.
- Validation : Check R-factor (<5%) and CCDC deposition (e.g., 2116430) .
Tables of Key Data
Q. Table 1. Fluorescence Properties of this compound
| Parameter | Value | Source |
|---|---|---|
| Emission wavelength (λ) | 384 nm | |
| Fobs (cm⁻¹) | 484.0 | |
| Absorption coefficient (A) | 0.259 | |
| Correction factor (fprim) | 1.347 |
Q. Table 2. Crystallographic Data for this compound Derivatives
| Compound | CCDC Deposition | Space Group | R-factor (%) | Reference |
|---|---|---|---|---|
| 1a | 2116430 | P2₁/c | 4.2 | |
| 1b | 2204920 | C2/c | 3.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
